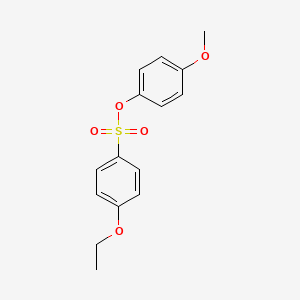

4-Methoxyphenyl 4-ethoxybenzenesulfonate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl) 4-ethoxybenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5S/c1-3-19-13-8-10-15(11-9-13)21(16,17)20-14-6-4-12(18-2)5-7-14/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDYVVYIOIKDTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Formation

The primary synthetic route to 4-Methoxyphenyl (B3050149) 4-ethoxybenzenesulfonate involves the reaction of 4-methoxyphenol (B1676288) with 4-ethoxybenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct. The general mechanism for the formation of sulfonic esters is the reaction of a sulfonic acid with an alcohol or a phenol (B47542). ileechem.com

Detailed research into analogous sulfonamide synthesis shows that reactions of this type, for instance, the reaction of 4-nitrobenzenesulfonyl chloride with p-anisidine, can be conducted in an aqueous sodium carbonate solution at room temperature. mdpi.com This suggests that the synthesis of 4-Methoxyphenyl 4-ethoxybenzenesulfonate can likely be achieved under relatively mild conditions. The selection of the appropriate solvent and base is crucial for optimizing the reaction yield and purity of the final product.

Chemical Reactivity and Transformations

The chemical reactivity of 4-Methoxyphenyl (B3050149) 4-ethoxybenzenesulfonate is largely dictated by the sulfonate ester group, which is an excellent leaving group. This property makes the compound susceptible to nucleophilic substitution reactions at the sulfonyl sulfur atom or at the aromatic carbon atom attached to the oxygen.

Aryl sulfonate esters are known to undergo cleavage of the C–O or S–O bonds, which allows for the targeted synthesis of various derivatives. eurjchem.com For instance, in reactions with amines, cleavage can lead to the formation of sulfonamides. eurjchem.com Furthermore, the sulfonate group can be displaced by various nucleophiles, and the ester can participate in transition-metal-catalyzed cross-coupling reactions, similar to aryl halides. researchgate.net The specific reaction pathway is influenced by the nature of the nucleophile, the reaction conditions, and the catalyst employed.

Applications in Organic Synthesis

Classical Esterification Routes and Their Mechanistic Considerations

The most traditional and widely employed method for synthesizing aryl sulfonate esters is the direct condensation of a phenol (B47542) with a sulfonyl chloride. This approach is valued for its reliability and the ready availability of starting materials.

Condensation of Phenols with Sulfonyl Chlorides

The synthesis of aryl sulfonate esters is commonly achieved by reacting a phenol derivative with a sulfonyl chloride. researchgate.netresearchgate.net This reaction, often referred to as sulfonylation, is a fundamental method for creating the C-O-S linkage characteristic of these esters. For the specific synthesis of this compound, this would involve the reaction of 4-methoxyphenol (B1676288) with 4-ethoxybenzenesulfonyl chloride.

The general mechanism for this condensation involves the nucleophilic attack of the phenolic oxygen on the electrophilic sulfur atom of the sulfonyl chloride. This process results in the formation of the sulfonate ester and the elimination of hydrogen chloride. chemguide.co.uk The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct, which drives the reaction to completion. libretexts.org The reactivity of the sulfonyl chloride can be influenced by the substituents on its aromatic ring; electron-withdrawing groups tend to increase reactivity, while electron-donating groups decrease it. researchgate.net

| Sulfonyl Chloride Derivative | Phenol Derivative | Product | Yield (%) |

|---|---|---|---|

| 4-Methylbenzenesulfonyl chloride | Phenol | Phenyl 4-methylbenzenesulfonate (B104242) | 95 |

| 4-Chlorobenzenesulfonyl chloride | Phenol | Phenyl 4-chlorobenzenesulfonate | 94 |

| 4-Nitrobenzenesulfonyl chloride | Phenol | Phenyl 4-nitrobenzenesulfonate | 92 |

| Benzenesulfonyl chloride | 3,5-Dimethylphenol (B42653) | 3,5-Dimethylphenyl benzenesulfonate | 90 |

| 4-Methoxybenzenesulfonyl chloride | 3,5-Dimethylphenol | 3,5-Dimethylphenyl 4-methoxybenzenesulfonate | 75 |

Base-Mediated Sulfonylation Strategies

The choice of base is critical in the sulfonylation of phenols and significantly influences reaction efficiency and conditions. Amine bases, such as pyridine (B92270) or triethylamine, are commonly used. eurjchem.com Pyridine, for instance, can act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate. This intermediate is then readily attacked by the phenoxide ion, which is formed by the deprotonation of the phenol by another molecule of pyridine. eurjchem.com However, under certain conditions, the formation of this salt as a precipitate can inhibit the reaction. eurjchem.com

Alternatively, aqueous bases like potassium carbonate or sodium hydroxide (B78521) offer a more environmentally benign approach. eurjchem.com In these systems, the reaction proceeds by generating the phenoxide ion in situ, which then acts as the nucleophile. The mechanism in the presence of aqueous bases may be catalyzed by the metal cation (e.g., K+), which can stabilize the transition state by increasing the electrophilicity of the sulfur center or enhancing the leaving group's ability to depart. eurjchem.com

Transition-Metal-Catalyzed Approaches to C–O Bond Formation

While classical methods are effective for synthesizing sulfonate esters, transition-metal catalysis has opened new avenues for their use as synthetic intermediates, particularly in cross-coupling reactions where the C–O bond of the sulfonate ester is activated.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing Aryl Sulfonates

Aryl sulfonates are excellent electrophiles in palladium-catalyzed cross-coupling reactions, serving as stable and readily available alternatives to aryl halides. rsc.orgrsc.org The development of specialized ancillary ligands has been crucial for activating the relatively inert C–O bond of sulfonate esters. nih.gov

One of the pioneering examples was the Suzuki-Miyaura cross-coupling of arenesulfonates with organoboron reagents, first reported in 1995. nih.gov This work demonstrated that palladium catalysts supported by phosphine ligands could effectively activate sulfonate esters for C-C bond formation. nih.gov Similarly, the Buchwald-Hartwig amination utilizes aryl sulfonates (such as tosylates) to form aryl C–N bonds, a powerful method in medicinal chemistry. nih.gov These reactions typically require a palladium source, a suitable phosphine ligand, and a base. nih.gov

| Reaction Type | Aryl Sulfonate | Coupling Partner | Catalyst/Ligand | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl mesylate | Organoboron nucleophile | Pd(OAc)₂ / CM-Phos | Biaryl |

| Suzuki-Miyaura | Aryl mesylate | Boronic acid | Pd₂(dba)₃ / BrettPhos | Biaryl |

| Buchwald-Hartwig | Aryl tosylate | Amine | Pd(dba)₂ / dtbpf or Josiphos | N-Arylamine |

Iron-Catalyzed C(sp²)–C(sp³) Cross-Coupling Modalities with Sulfonate Esters

Iron, being an earth-abundant and environmentally benign metal, has emerged as an attractive catalyst for cross-coupling reactions. mdpi.comnih.govnih.gov In the context of sulfonate esters, iron catalysis provides a highly efficient method for the functionalization of aromatic rings while preserving the sulfonate ester group. mdpi.com This is particularly valuable in Kumada-type cross-couplings, which involve the reaction of a Grignard reagent with an organic halide or pseudohalide.

Research has shown that aryl sulfonate esters are highly reactive activating groups in iron-catalyzed C(sp²)–C(sp³) cross-coupling of aryl chlorides with alkyl Grignard reagents. mdpi.com The reaction proceeds using a sustainable iron catalytic system, often employing benign urea-based ligands, and demonstrates broad compatibility with various chlorobenzenesulfonates and alkyl organometallics. mdpi.com This modality allows for the introduction of alkyl chains onto the aromatic ring of the sulfonate ester without cleaving the C-O-S bond. mdpi.com

Copper-Mediated Sulfonylation Pathways

Copper catalysis offers another important pathway for the synthesis and modification of aryl sulfonate esters. The classic Ullmann condensation, traditionally used for forming diaryl ethers, has been adapted for C-O bond formation in sulfonylation. nih.gov Copper-catalyzed O-arylation of phenols can be performed under mild conditions and tolerates a wide variety of functional groups, making it suitable for the synthesis of complex molecules. nih.gov

More direct copper-catalyzed sulfonylation methods have also been developed. For example, an efficient protocol for the sulfenylation and subsequent oxidation to sulfonylation of 2,3-allenoic acids using disulfides has been reported. organic-chemistry.org Additionally, copper-catalyzed oxidative coupling reactions provide an alternative to classical esterification for forming phenol esters, showcasing the versatility of copper in mediating C–O bond formation. nih.gov

Electro-Oxidative Sulfonylation Protocols

Electro-oxidation has emerged as an environmentally friendly alternative to conventional chemical oxidation methods for the synthesis of arylsulfonate esters. acs.org This technique utilizes electrons as clean redox reagents, obviating the need for stoichiometric chemical oxidants. acs.orgacs.org

A practical and sustainable method for the synthesis of arylsulfonate esters involves the electro-oxidation of stable and readily available phenols and sodium arenesulfinates. nih.gov This process operates under mild conditions and demonstrates broad substrate scope and high functional group tolerance. acs.org The reaction is typically carried out in a MeCN/water solvent system. acs.org A wide array of arylsulfonate esters can be produced in good to excellent yields using this method, and it has been successfully scaled up to the gram scale without a loss of efficiency. acs.orgnih.gov This approach has also been applied to the modification of bioactive phenols, highlighting its potential in medicinal chemistry. acs.org

The direct anodic oxidation of phenols with arenesulfinates presents a significant advancement over older methods that required stoichiometric amounts of corrosive oxidants like iodine. acs.org The electrochemical approach avoids the generation of sensitive intermediates, such as RSO2I, making the reaction less moisture-sensitive. acs.org

Table 1: Examples of Electro-oxidative Sulfonylation of Phenols with Sodium Arenesulfinates acs.org

| Phenol Reactant | Arenesulfinate Reactant | Product | Yield (%) |

| Phenol | Sodium benzenesulfinate | Phenyl benzenesulfonate | 95 |

| 4-Methoxyphenol | Sodium benzenesulfinate | 4-Methoxyphenyl benzenesulfonate | 92 |

| 4-Chlorophenol | Sodium benzenesulfinate | 4-Chlorophenyl benzenesulfonate | 85 |

| 4-Methylphenol | Sodium 4-methylbenzenesulfinate | 4-Methylphenyl 4-methylbenzenesulfonate | 96 |

| Hordenine | Sodium benzenesulfinate | Hordenine benzenesulfonate ester | 82 |

| Estrone | Sodium benzenesulfinate | Estrone benzenesulfonate ester | 75 |

Reaction conditions typically involve the use of an undivided cell with graphite (B72142) electrodes under a constant current.

The electrochemical synthesis of aryl sulfonates from phenols and arenesulfinates is understood to proceed through radical intermediates. A key challenge in this reaction is managing the competing generation of phenolic radicals, which can lead to undesired side products through homocoupling to form biphenols or cross-coupling with arenesulfinates to yield o-hydroxyl arylsulfones. acs.orgacs.org

The proposed mechanism involves the anodic oxidation of the inorganic sulfite (B76179) to a sulfite radical anion. This radical is then trapped by an alcohol to generate an alkoxysulfonyl radical species. nih.gov This alkoxysulfonyl radical can then undergo further reactions. In the context of phenol sulfonylation, it is plausible that the phenoxide anion is oxidized at the anode to a phenoxy free radical. scispace.com Concurrently, the arenesulfinate can be oxidized to a sulfonyl radical. researchgate.net The coupling of the phenoxy radical and the sulfonyl radical would then lead to the formation of the desired aryl sulfonate ester. The reaction conditions are optimized to favor this cross-coupling pathway over the self-coupling of phenolic radicals. acs.orgacs.org Control experiments using radical trapping agents have provided evidence for the involvement of radical intermediates in similar electrochemical sulfonylation reactions. nih.gov

Photoredox Catalysis and Visible-Light-Induced Syntheses

Visible-light-mediated reactions have gained prominence as a green and efficient tool in organic synthesis. These methods often operate under mild, catalyst-free conditions, leveraging the inherent photoreactivity of the starting materials. rsc.org

A notable development in this area is the use of arylazo sulfones as precursors for sulfonylation reactions under visible light without the need for an external photocatalyst. rsc.org Arylazo sulfones are bench-stable compounds that can absorb visible light, initiating the reaction. rsc.orgrsc.org This approach has been successfully employed for the sulfonylation of various organic molecules. rsc.org The reactions are typically conducted under blue LED irradiation. rsc.org The solvent can play a crucial role in directing the reaction pathway, allowing for switchable reactivity between arylation and sulfonylation. rsc.org

The photochemical activity of arylazo sulfones stems from the homolytic cleavage of the N–S bond upon irradiation with visible light. rsc.orgnih.gov This cleavage generates an aryldiazenyl radical and a sulfonyl radical. nih.gov The aryldiazenyl radical can then extrude nitrogen gas (N2) to produce a highly reactive aryl radical. researchgate.net

These generated aryl and sulfonyl radicals are versatile intermediates that can participate in a variety of bond-forming reactions. rsc.org The sulfonyl radical can be trapped by alkenes and other radical acceptors to form new carbon-sulfur bonds, leading to the synthesis of sulfones and other sulfur-containing compounds. acs.orgacs.org The reactivity of these radical intermediates allows for the construction of complex molecules under mild, photocatalyst-free conditions. rsc.org

Table 2: Radical Intermediates from Arylazo Sulfones

| Precursor | Irradiation | Generated Radicals | Subsequent Products |

| Arylazo sulfone | Visible Light (e.g., blue LEDs) | Aryldiazenyl radical, Sulfonyl radical | Aryl radical (after N2 extrusion), Vinyl sulfones, Stilbenes |

Design and Application of Nucleophile-Assisting Leaving Groups (NALG) Based on Arylsulfonates

To enhance the efficiency of nucleophilic substitution reactions, a novel strategy involving the design of "Nucleophile Assisting Leaving Groups" (NALGs) has been developed. nih.gov This approach modifies traditional arylsulfonate leaving groups to actively assist in the nucleophilic displacement process.

The design of these NALGs involves attaching a cation-chelating moiety, such as an oligomeric ether or a crown ether, to the ortho position of the arylsulfonyl ring. fau.edunih.gov This chelating unit can attract the metal cation of a nucleophilic salt, effectively localizing the nucleophile near the electrophilic center. fau.edu This pre-association reduces the entropic barrier of the reaction. fau.edu Furthermore, the chelated metal cation can stabilize the developing negative charge on the sulfonate oxygen atoms in the transition state. nih.govfau.edu

The application of these arylsulfonate-based NALGs has demonstrated significant rate enhancements in nucleophilic substitution reactions with metal halides. fau.eduacs.org Notably, these leaving groups can also exhibit selectivity for specific metal cations, such as favoring lithium halides over sodium or potassium salts. fau.edu This NALG strategy has been shown to be particularly effective in facilitating reactions that are otherwise slow, such as those involving sterically hindered substrates or poorly soluble nucleophiles. fau.edu In some instances, primary substrates equipped with these advanced leaving groups have shown reactivity comparable to or even exceeding that of triflates. scilit.com

Table 3: Comparison of Relative Rates for NALG-mediated Reactions

| Substrate Leaving Group | Chelating Unit | Nucleophile | Relative Rate Enhancement |

| Standard Arylsulfonate | None | Metal Halide | 1 |

| NALG Arylsulfonate | Oligomeric Ether | Metal Halide | Substantially Greater |

| NALG Arylsulfonate | Crown Ether | Lithium Halide | Marked Selectivity |

Chelation-Assisted Reactivity in Nucleophilic Displacements

A significant advancement in sulfonate ester synthesis involves the use of nucleophile-assisting leaving groups (NALG) to enhance reaction rates. fau.edu This strategy is particularly useful in nucleophilic displacement reactions, which can be kinetically slow, especially with sterically hindered substrates or weak nucleophiles. fau.edu By modifying an arylsulfonate leaving group to include a cation-chelating moiety, the reactivity of the electrophile can be substantially increased. fau.edu

The chelating unit, typically an oligomeric ether or crown ether attached to the aryl ring ortho to the sulfonate group, attracts the metal cation of a nucleophilic salt. fau.edu This brings the nucleophilic anion in close proximity to the electrophilic center, which lowers the entropic barrier of the reaction compared to an intermolecular process. fau.eduresearchgate.net Furthermore, the chelated metal cation stabilizes the developing negative charge on the sulfonate oxygen atoms in the transition state. fau.edu This chelation-assisted mechanism leads to a significant acceleration of SN2-type reactions involving metal halides. fau.edu

Table 1: Effect of Ether Chain Length on Reaction Time fau.edu

| Compound | Structure of 'R' on Arylsulfonate | n (Ether Units) | Reaction Time (h) |

| 2a | -COOCH₃ | 0 | > 48 |

| 2b | -(OCH₂CH₂)nOCH₃ | 1 | 22 |

| 2c | -(OCH₂CH₂)nOCH₃ | 2 | 14 |

| 2d | -(OCH₂CH₂)nOCH₃ | 3 | 10 |

| 2e | -(OCH₂CH₂)nOCH₃ | 4 | 7 |

Reaction conditions: Sulfonate esters reacted with lithium bromide.

Selective Reactivity with Metal Halides in Sulfonate Systems

The incorporation of ion-selective moieties into the sulfonate leaving group not only accelerates the reaction but can also introduce selectivity toward specific metal halides. fau.edu The size and nature of the chelating ether unit can be tailored to preferentially bind certain metal cations, leading to the development of "salt-specific" leaving groups. fau.edu

For instance, arylsulfonates containing a 12-crown-4 ether moiety exhibit marked selectivity for lithium halides over sodium and potassium halides. fau.edu The reaction of a 12-crown-4-containing sulfonate ester with lithium bromide proceeds significantly faster at room temperature compared to the reactions with sodium bromide or potassium bromide, which require hours of refluxing to achieve product formation. fau.edu This selectivity arises from the optimal fit of the Li⁺ ion within the 12-crown-4 cavity. This principle allows for controlled reactivity based on the choice of the metal countercation of the nucleophile. fau.edu

Table 2: Salt Selectivity in Nucleophilic Displacement with Macrocyclic Ether-Containing Sulfonates fau.edu

| Substrate | Metal Bromide | Reaction Time (h) | Conditions |

| 3a (12-crown-4) | LiBr | 1.3 | Room Temperature |

| 3a (12-crown-4) | NaBr | 4 | Reflux |

| 3a (12-crown-4) | KBr | 8 | Reflux |

Emerging and Sustainable Synthetic Pathways for Aryl Sulfonate Esters

Recent research has focused on developing more sustainable and environmentally friendly methods for synthesizing aryl sulfonate esters, moving away from traditional protocols that often use hazardous reagents and harsh conditions. rsc.orgresearchgate.netmdpi.com These emerging pathways emphasize green chemistry principles, such as the use of readily available starting materials, milder reaction conditions, and the avoidance of toxic catalysts or solvents. researchgate.netresearchgate.net

Several innovative strategies have been reported:

Electro-oxidative Synthesis: A practical and sustainable approach involves the electro-oxidation of stable and readily available phenols and sodium arenesulfinates. researchgate.net This method proceeds under mild conditions without the need for chemical oxidants and can be scaled up to the gram scale without losing efficiency. researchgate.net

Visible-Light-Induced Synthesis: A one-pot, multi-component reaction utilizing arylazo sulfones, a sulfur dioxide surrogate (DABSO), and alcohols can produce a wide range of sulfonic esters. rsc.org This process is induced by visible light, often from simple blue LEDs, and can be catalyzed by copper iodide under mild conditions. rsc.org This avoids the use of expensive and toxic photoredox catalysts like ruthenium or iridium complexes. rsc.org

Catalyst-Free and Solvent-Free Methods: An operationally simple and scalable approach for the direct synthesis of aryl sulfonic esters uses dimethyl sulfate (B86663) (DMS) or diethyl sulfate (DES) as alkoxysulfonylation reagents. tandfonline.com This protocol is notable for not requiring any solvent, expensive catalysts, bases, or ligand additives, making it a cost-effective and facile option. tandfonline.com

Copper-Assisted Synthesis: An efficient copper-assisted method allows for the conversion of hydroxypyridines and sodium sulfinates into the corresponding sulfonate esters. researchgate.net This base- and ligand-free protocol uses inexpensive and readily available CuBr₂ as a medium. researchgate.net

Iodobenzene-Catalyzed C-O Cross-Coupling: A simple and efficient protocol has been developed for the synthesis of aryl sulfonate esters from aminoquinolines via a remote radical C-O cross-coupling. rsc.org This reaction is catalyzed by iodobenzene in the presence of an oxidant at room temperature and notably occurs without any transition metal catalysts. rsc.org

These modern synthetic routes offer significant advantages over classical methods, providing greater functional group tolerance, improved yields, and better alignment with the principles of sustainable chemistry. researchgate.netrsc.orgtandfonline.com

Table 3: Overview of Emerging Synthetic Pathways for Aryl Sulfonate Esters

| Method | Starting Materials | Catalyst/Reagent | Key Features |

| Electro-oxidation researchgate.net | Phenols, Sodium arenesulfinates | Electricity | Sustainable, no chemical oxidants, mild conditions. |

| Visible-Light-Induced rsc.org | Arylazo sulfones, Alcohols, DABSO | CuI, Blue LEDs | Mild conditions, avoids expensive/toxic photoredox catalysts. |

| Catalyst/Solvent-Free tandfonline.com | Not specified | Dimethyl sulfate (DMS) or Diethyl sulfate (DES) | Operationally simple, scalable, no catalyst or solvent needed. |

| Copper-Assisted researchgate.net | Hydroxypyridines, Sodium sulfinates | CuBr₂ | Base- and ligand-free, uses inexpensive copper salt. |

| Iodobenzene-Catalyzed rsc.org | Aminoquinolines | Iodobenzene, Peracetic acid | Transition-metal-free, room temperature, high efficiency. |

Hydrolytic Stability and Mechanism of Sulfonate Ester Cleavage

The hydrolysis of sulfonate esters has been a subject of considerable investigation, with research focused on elucidating the precise nature of the transition states and the potential for reaction intermediates. The stability of the S–O bond to cleavage by water is a key determinant of the compound's persistence and reactivity profile.

The mechanism of alkaline hydrolysis of aryl sulfonate esters has been a topic of scientific debate, with evidence presented for both concerted and stepwise pathways. acs.orgnih.gov The two principal mechanistic proposals are:

A stepwise addition-elimination mechanism proceeding through a pentacoordinate sulfurane intermediate. acs.orgnih.gov

A concerted SN2-type mechanism involving a single transition state where the nucleophile (hydroxide) attacks the sulfur atom as the leaving group (aryloxide) departs. acs.orgnih.gov

A key point of discussion arose from studies on a series of aryl benzenesulfonates, which are structurally analogous to this compound. Experimental work suggested a nonlinear Brønsted plot for the alkaline hydrolysis of these esters, which was interpreted as a change in mechanism. nih.govresearchgate.net This interpretation proposed that esters with poorer leaving groups (higher pKa) react via a stepwise pathway involving a pentavalent intermediate. Conversely, for esters with good leaving groups (lower pKa), the putative intermediate becomes too unstable to have a significant lifetime, forcing the reaction to proceed through a concerted pathway. acs.orgnih.gov

However, subsequent detailed computational studies found no evidence for a thermodynamically stable pentacoordinate intermediate for any of the compounds examined. researchgate.netsemanticscholar.orglu.se These theoretical findings, combined with new experimental data incorporating additional compounds like pyridine-3-yl benzene (B151609) sulfonate and its derivatives, challenged the initial interpretation. nih.govox.ac.uk The inclusion of these new data points transformed the previously reported nonlinear Brønsted plot into a linear, albeit moderately scattered, correlation. nih.govsemanticscholar.org This linearity suggests that a single concerted pathway, proceeding through an early transition state with limited S–O bond cleavage to the leaving group, is a more consistent explanation for the entire series of aryl sulfonate esters. nih.govsemanticscholar.orgacs.org

Linear free-energy relationships, such as Brønsted and Hammett correlations, are powerful tools for investigating the transition state structures of reactions like sulfonate ester hydrolysis. The Brønsted coefficient, βlg (or βleaving group), derived from a plot of the logarithm of the reaction rate constant against the pKa of the leaving group's conjugate acid, provides information about the extent of bond cleavage in the transition state.

Initial studies on aryl benzenesulfonates reported a biphasic Brønsted plot with a break around a leaving group pKa of 8.5. nih.gov For leaving groups with pKas higher than 8.5, the βlg value was -0.97, while for those with pKas lower than 8.5, the βlg was -0.27. nih.gov This break was the primary evidence cited for a change in mechanism from stepwise to concerted. nih.gov

However, as noted previously, further work that expanded the set of substrates, including pyridine-based leaving groups, resulted in a single linear correlation. nih.govox.ac.uk This revised analysis, which also yielded a strong linear Hammett correlation, supports a single, concerted reaction mechanism across the range of leaving groups studied. nih.govresearchgate.netsemanticscholar.org The data suggest a transition state with significant bond formation to the incoming nucleophile but relatively little bond cleavage to the leaving group. acs.org While kinetic isotope effect (KIE) studies specifically on this compound are not widely reported, 34S KIEs have been used to probe the transition state of hydrolysis in analogous sulfate monoesters, providing a valuable method for assessing the degree of S–O bond cleavage. researchgate.net

| Study Interpretation | Leaving Group pKa Range | Reported βlg Value | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Biphasic Correlation (Babtie et al.) | > 8.5 | -0.97 | Stepwise (Intermediate Formation) | nih.gov |

| < 8.5 | -0.27 | Concerted | nih.gov | |

| Linear Correlation (Duarte et al.) | Full Range | Linear Correlation | Concerted | nih.govsemanticscholar.orgox.ac.uk |

In biological systems, sulfonation is a critical Phase II metabolic pathway that increases the water solubility of xenobiotics (foreign compounds), facilitating their excretion. uef.fi This process is catalyzed by sulfotransferase (SULT) enzymes. uef.fi The reverse reaction, the hydrolysis of these sulfonate esters, is carried out by sulfatase enzymes. uef.fi

While much of the research has focused on sulfate esters, the enzymatic hydrolysis of xenobiotic sulfonate monoesters is also significant. A notable example is a promiscuous phosphonate (B1237965) monoester hydrolase (PMH) isolated from Burkholderia caryophilli. acs.orgnih.gov This enzyme is uniquely capable of catalyzing the hydrolysis of sulfonate monoesters through a mechanism involving direct cleavage of the S–O bond, rather than the alternative C–O bond. acs.orgnih.gov Understanding the molecular basis for this enzymatic activity provides insight into protein evolution and the potential for bioremediation applications. The hydrolysis of sulfonate esters can also be catalyzed by esterases, which are often non-specific enzymes found in various tissues. unl.edu

Nucleophilic Substitution Reactions at the Sulfonyl Sulfur and Carbon Centers

Aryl sulfonate esters like this compound possess two primary electrophilic sites susceptible to nucleophilic attack: the sulfonyl sulfur atom and the carbon atom of the aryloxide leaving group. The regioselectivity of this attack is governed by a combination of factors, including the nature of the nucleophile, the substrate's electronic properties, and the reaction conditions.

The competition between attack at the sulfur center, leading to S–O bond cleavage, and attack at the aromatic carbon, leading to C–O bond cleavage, is a fundamental aspect of aryl sulfonate ester reactivity.

S–O Bond Cleavage: This is the typical pathway for hydrolysis and reactions with many common nucleophiles (e.g., OH-, RO-). The attack occurs at the highly electrophilic hexavalent sulfur atom, resulting in the displacement of the aryloxide leaving group. researchgate.net This pathway is characteristic of sulfuryl transfer reactions. Recently, novel methods have been developed that achieve S–O bond cleavage under mild, visible-light-induced conditions, proceeding through a sulfonyl radical intermediate. nih.govrsc.orgnih.gov

C–O Bond Cleavage: This pathway is less common for hydrolysis but can occur in other substitution reactions. For C–O bond cleavage to occur via an SNAr (nucleophilic aromatic substitution) mechanism, the aryl ring of the leaving group must be sufficiently activated by strong electron-withdrawing groups. In the context of cross-coupling reactions, aryl sulfonate esters are valued as alternatives to aryl halides, where a transition metal catalyst facilitates the cleavage of the C–O bond. nih.govmdpi.com

The regioselectivity is therefore highly dependent on the reaction type. For typical solvolysis or reactions with hard nucleophiles, attack at sulfur is favored. For transition-metal-catalyzed cross-coupling reactions, activation and cleavage of the C–O bond is the desired and observed outcome.

| Reaction Type | Site of Attack | Bond Cleaved | Typical Conditions/Reagents | Reference |

|---|---|---|---|---|

| Alkaline Hydrolysis | Sulfonyl Sulfur | S–O | Aqueous base (e.g., NaOH, KOH) | acs.orgnih.gov |

| Sulfonylation | Sulfonyl Sulfur | S–O | Nucleophiles (e.g., amines, alkoxides) | acs.org |

| Cross-Coupling (e.g., Suzuki, Heck) | Aryl Carbon (of leaving group) | C–O | Transition metal catalysts (e.g., Pd, Ni) | nih.govmdpi.com |

| Photoredox Catalysis | Sulfonyl Sulfur | S–O | Visible light, photocatalyst | nih.govrsc.orgnih.gov |

The rate and mechanism of reactions at the sulfonyl center are profoundly influenced by both electronic and steric effects originating from the substrate and the nucleophile. acs.org

Electronic Effects: The electrophilicity of the sulfonyl sulfur is modulated by substituents on both the sulfonyl- and the aryloxy- portions of the molecule.

Electron-withdrawing groups on the benzenesulfonyl ring increase the positive charge on the sulfur atom, making it a harder electrophile and accelerating the rate of nucleophilic attack.

Electron-withdrawing groups on the phenoxy leaving group stabilize the resulting aryloxide anion, making it a better leaving group and thus increasing the reaction rate. This relationship is quantified by the Brønsted and Hammett correlations discussed in section 3.1.2. nih.gov

Steric Effects: Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituents. wikipedia.org

Substrate: Bulky substituents positioned near the sulfonyl sulfur atom can impede the approach of the nucleophile, raising the activation energy of the transition state and slowing the reaction. wikipedia.orgnih.gov Studies on the hydrolysis of sterically hindered N-acyl-β-sultams, for example, have shown that steric strain introduced in the transition state for attack at the sulfonyl center can reduce reactivity by several orders of magnitude and even shift the reaction pathway to favor C–N fission over the expected S–N fission. rsc.orgresearchgate.net

Nucleophile: Similarly, a bulky nucleophile will have a slower rate of reaction with a given sulfonate ester compared to a smaller nucleophile of similar basicity, due to increased steric repulsion in the transition state.

Therefore, a comprehensive understanding of a sulfonylation reaction requires consideration of how the electronic properties of the reactants govern bond formation and cleavage, and how their steric attributes affect the accessibility of the reaction center. nih.gov

Participation in Cross-Coupling and Annulation Reactions

Aryl sulfonate esters, including this compound, have emerged as versatile and highly effective electrophilic partners in a variety of transition-metal-catalyzed reactions. Their utility stems from the capacity of the sulfonate moiety to function as an excellent leaving group, enabling the activation of the otherwise inert C–O bond. This has led to their extensive use in forming new carbon-carbon and carbon-heteroatom bonds.

Utility as C–O Electrophiles in Transition-Metal Catalysis

The activation of the C–O bond in aryl sulfonates by transition metals provides a powerful alternative to the more traditional use of aryl halides in cross-coupling reactions. Phenols are abundant and readily available feedstocks, and their conversion to sulfonate esters like tosylates, mesylates, and triflates allows for their participation in a wide array of catalytic cycles. organic-chemistry.orgacs.org

Various catalytic systems have been developed to facilitate these transformations. Iron-catalyzed cross-coupling reactions, for instance, have been successfully employed with heteroaromatic tosylates and phosphates as electrophiles, reacting with alkyl Grignard reagents at low temperatures with high functional group tolerance. acs.org More complex bimetallic systems, utilizing a combination of nickel and palladium catalysts, have enabled the direct cross-electrophile coupling of two different sulfonate esters, such as an aryl triflate with an aryl tosylate. organic-chemistry.orgacs.org In these systems, the different catalysts exhibit preferential reactivity towards one of the sulfonate esters, and a reductant like zinc mediates the aryl transfer between the catalytic cycles. organic-chemistry.org This approach has significantly broadened the scope of biaryl synthesis from phenol derivatives. organic-chemistry.org

The Stille cross-coupling reaction, a cornerstone of C-C bond formation, has also been adapted for use with aryl mesylates and tosylates, which were previously challenging substrates. scispace.com The development of catalyst systems based on biarylphosphine ligands has enabled the successful coupling of unactivated and slightly activated aryl sulfonates with organostannanes. scispace.com

Below is a table summarizing representative transition-metal-catalyzed cross-coupling reactions involving aryl sulfonate esters.

| Catalyst System | Electrophile | Nucleophile/Coupling Partner | Reaction Type | Ref. |

| Ni and Pd complexes, Zn reductant | Aryl Triflates, Aryl Tosylates | Aryl Sulfonate Esters | Cross-Electrophile Coupling | organic-chemistry.org, acs.org |

| Iron salts (e.g., Fe(acac)₃) | Heteroaromatic Tosylates/Phosphates | Alkyl Grignard Reagents | Alkylation | acs.org |

| Pd(OAc)₂ / Biarylphosphine ligand | Aryl Mesylates, Aryl Tosylates | Organostannanes | Stille Coupling | scispace.com |

| Pd(OAc)₂ / XPhos | Aryl Triflates | Sodium Arylsulfinates | Desulfitative Arylation | nih.gov |

| Nickel / Organic Photoredox co-catalyst | α-Chloro Esters | Aryl Iodides (for comparison) | Asymmetric Reductive Cross-Coupling | researchgate.net |

Palladium-Catalyzed Cyclobutanation via C–O and C–H Cleavage of Aryl Sulfonates

Beyond cross-coupling, aryl sulfonates participate in more complex transformations like annulation reactions. A notable example is the palladium-catalyzed cyclobutanation of aryl sulfonates with strained alkenes. figshare.com This methodology is particularly powerful as it facilitates the cleavage of both a strong C–O bond of the phenol derivative and a C–H bond in a single operation. figshare.com

The reaction allows for the transformation of not only highly reactive aryl triflates but also the less active tosylates and mesylates into the corresponding benzocyclobutane products in high yields. figshare.com This process highlights the synthetic value of using aryl sulfonates for the modification of bioactive molecules and can be performed on a gram scale with low catalyst loading. figshare.com

The general scheme for this transformation is presented below, followed by a table with representative examples.

General Reaction Scheme:

Ar-OSO₂R' + Strained Alkene --(Pd Catalyst)--> Benzocyclobutane

| Aryl Sulfonate Substrate | Strained Alkene | Catalyst System | Yield (%) | Ref. |

| Phenyl triflate | Bicyclo[2.2.1]heptene | Pd(OAc)₂ / P(Cy)₃ | 95 | figshare.com |

| 4-Methoxyphenyl tosylate | Bicyclo[2.2.1]heptene | Pd(OAc)₂ / P(Cy)₃ | 88 | figshare.com |

| Naphthyl mesylate | Bicyclo[2.2.1]heptene | Pd(OAc)₂ / P(Cy)₃ | 92 | figshare.com |

| Phenyl mesylate | Bicyclo[2.2.1]heptene | Pd(OAc)₂ / P(Cy)₃ | 85 | figshare.com |

Role as Leaving Groups in Organic Transformations

The sulfonate group is an excellent leaving group in organic reactions because its negative charge is stabilized by resonance across the three oxygen atoms. pearson.com This makes the conjugate acid, a sulfonic acid, very strong. The ability of the sulfonate moiety to depart as a stable anion is fundamental to the reactivity of compounds like this compound in a variety of non-catalytic organic transformations. wikipedia.org

Elimination Reactions

In elimination reactions, typically following an E2 mechanism, an aryl sulfonate ester acts as the nucleofuge. The reaction is initiated by a base, which abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the sulfonate group. Simultaneously, the C-O bond of the sulfonate ester cleaves, and a new π-bond is formed. This concerted process leads to the formation of an alkene. The efficiency of the reaction is highly dependent on the stability of the departing sulfonate anion. Aryl sulfonates are often preferred over halides in elimination reactions, particularly when dealing with hard nucleophiles or bases, to minimize competing substitution reactions. mdpi.com

Reduction and Substitution Reactions

Aryl sulfonate esters are versatile substrates for both reduction and nucleophilic substitution reactions. The specific reaction pathway is often dictated by the nature of the attacking reagent.

Substitution Reactions: In nucleophilic substitution reactions, the aryl sulfonate is displaced by a nucleophile. dtic.mil The reactivity of these substrates can be significantly enhanced by modifying the structure of the aryl sulfonate itself. For example, the incorporation of ortho-oriented oligomeric ether units into the arylsulfonyl ring creates "nucleophile assisting leaving groups" (NALGs). nih.govacs.org These ether units can chelate the metal cation of an incoming nucleophilic salt, localizing the nucleophile near the electrophilic center and stabilizing the developing negative charge on the sulfonate in the transition state. nih.gov This strategy has been shown to substantially increase the rates of S_N2-type reactions with metal halides. nih.govacs.org

Reduction Reactions: Aryl sulfonates can also undergo reductive cleavage. dtic.mil Electron-transfer (ET) reactions from a potent reducing agent can lead to the cleavage of the C–O bond. Studies on aryl trifluoromethanesulfonates (triflates) show that their reductive chemistry is very similar to that of the corresponding methanesulfonates (mesylates). dtic.mildtic.mil The reaction of aryl triflates with strong, hindered bases may also lead to the formation of benzyne (B1209423) intermediates via an elimination-addition mechanism, although this is less common and offers limited synthetic utility. dtic.mil

The table below provides a summary of these transformations.

| Reaction Type | Reagent | Substrate | Key Feature | Product Type | Ref. |

| Nucleophilic Substitution (S_N2) | Metal Halides (e.g., LiBr, NaBr) | Ether-containing alkyl sulfonates (NALGs) | Intramolecular assistance accelerates reaction | Alkyl Halides | nih.gov, acs.org |

| Reductive Cleavage | 1-Electron Reducing Agents (e.g., Sodium Naphthalene) | Alkyl/Aryl Triflates | Electron-transfer mechanism | Alkanes, Alcohols | dtic.mil |

| Benzyne Formation | Strongly Basic, Hindered Nucleophiles | Aryl Triflates | Elimination-Addition Mechanism | Products of nucleophilic addition to benzyne | dtic.mil |

Quantum Mechanical (QM) and Molecular Mechanics (MM) Calculations for Reaction Pathways

The hydrolysis of aryl sulfonate esters is a fundamental reaction that has been the subject of considerable debate, with evidence pointing towards both stepwise and concerted mechanisms. kau.edu.safaccts.deresearchgate.net Quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations have been instrumental in probing these reaction pathways.

Computational studies have been pivotal in characterizing the geometries of transition states and the potential existence of intermediates in the hydrolysis of aryl sulfonate esters. kau.edu.sa For the alkaline hydrolysis of these esters, two primary pathways are considered: a stepwise addition-elimination mechanism that proceeds through a pentacoordinate intermediate, and a concerted mechanism involving a single transition state. kau.edu.safaccts.de

QM and QM/MM calculations have suggested that the operative mechanism can be influenced by factors such as the nature of the leaving group. nih.gov For instance, some computational models have indicated that a pentavalent intermediate may be stable for poorer leaving groups, while a concerted mechanism is favored for better leaving groups. kau.edu.sa However, other detailed computational studies have found no evidence for a thermodynamically stable intermediate for a series of aryl benzenesulfonates, suggesting a concerted pathway. researchgate.netnih.gov These studies highlight the sensitivity of the calculated potential energy surface to the computational method employed. kau.edu.sa

The transition state geometries for the alkaline hydrolysis of various aryl benzenesulfonates have been optimized using methods like M06-2X/6-311+G**. kau.edu.sa These calculations provide crucial information about the bond-forming and bond-breaking processes at the transition state.

Table 1: Calculated S–O Distances (Å) in Reactant and Transition States for the Alkaline Hydrolysis of Representative Aryl Benzenesulfonates This table presents representative data for illustrative purposes, based on findings for similar compounds.

| Compound | S–Onuc (Reactant State) | S–Onuc (Transition State) | S–Olg (Reactant State) | S–Olg (Transition State) |

|---|---|---|---|---|

| 3-Fluoro-4-nitrophenyl benzenesulfonate | 2.821 | 2.156 | 1.673 | 1.899 |

| 4-Chlorophenyl benzenesulfonate | 2.855 | 2.223 | 1.669 | 1.831 |

Energy profiles calculated using computational methods provide a quantitative picture of the reaction pathway, including the activation energies of transition states and the relative energies of intermediates. arxiv.org By mapping the potential energy surface, researchers can analyze the reaction coordinate and understand the energetic feasibility of different mechanistic pathways. kau.edu.sa

For the hydrolysis of aryl sulfonates, computational studies have generated energy profiles that connect the reactants, transition states, intermediates (if any), and products. kau.edu.sa These profiles are crucial for interpreting experimental kinetic data, such as Brønsted correlations, which relate reaction rates to the pKa of the leaving group. faccts.denih.gov Discrepancies between linear and nonlinear Brønsted plots have been a key point of discussion, with computational energy profiles offering a way to rationalize these observations in terms of either a single concerted mechanism or a switch in the rate-determining step of a stepwise mechanism. kau.edu.sanih.gov

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and predicting the reactivity of molecules like this compound.

DFT calculations are instrumental in the rational design of new catalysts. nih.govdovepress.com By understanding the electronic structure of the sulfonyl group and its interactions with potential catalysts, researchers can predict and design more efficient catalytic systems. For reactions involving the formation or cleavage of sulfonate esters, DFT can be used to model the interaction of the substrate with the catalyst's active site, elucidating the mechanism and identifying key factors that control catalytic activity and selectivity. This computational approach allows for the in-silico screening of potential catalysts, saving significant experimental time and resources. dovepress.com The principles of catalyst design involve modulating the electronic properties of the catalyst to stabilize transition states and lower activation barriers.

DFT calculations can accurately predict various spectroscopic properties, which are invaluable for characterizing molecules and probing reaction mechanisms. nih.gov For aryl sulfonate esters, predicted NMR chemical shifts and vibrational frequencies (IR and Raman) can be compared with experimental data to confirm structures and understand the electronic environment of the nuclei. kau.edu.sa

Methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT are commonly used to predict NMR chemical shifts with good accuracy. nih.gov Similarly, DFT calculations can provide detailed assignments of vibrational spectra, helping to interpret experimental IR and Raman data. kau.edu.sa These predicted spectra can be used to identify key vibrational modes associated with the sulfonyl group and to monitor changes in these modes during a reaction, offering insights into the mechanistic details.

Table 2: Representative Calculated Vibrational Frequencies (cm-1) for a Sulfonamide Compound This table shows representative data for a related sulfonamide to illustrate the type of information obtained from DFT calculations.

| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) | Assignment |

|---|---|---|---|

| ν(N-H) | 3350 | 3355 | N-H stretching |

| νas(SO2) | 1325 | 1320 | Asymmetric SO2 stretching |

| νs(SO2) | 1150 | 1155 | Symmetric SO2 stretching |

Molecular Dynamics Simulations and Intermolecular Interactions

While QM methods are excellent for studying individual molecules and reaction pathways, molecular dynamics (MD) simulations are better suited for understanding the behavior of molecules in a condensed phase, such as in solution or in a crystal. MD simulations model the movement of atoms and molecules over time, providing insights into intermolecular interactions, solvation effects, and conformational dynamics.

For a compound like this compound, MD simulations can be used to study how it interacts with solvent molecules and other solute molecules. These simulations can reveal the nature and strength of intermolecular forces, such as hydrogen bonds and van der Waals interactions, which play a critical role in the physical and chemical properties of the compound. Understanding these interactions is crucial for predicting properties like solubility and for designing systems where the compound is a component, such as in materials science or medicinal chemistry.

Investigation of Solvation Effects on Reactivity of Sulfonates

The reactivity of sulfonate esters is profoundly influenced by the solvent in which a reaction is carried out. Solvation effects can alter the stability of reactants, transition states, and products, thereby affecting reaction rates and mechanisms. Computational methods are instrumental in dissecting these complex interactions.

Theoretical investigations into the reactivity of aryl sulfonates, such as in hydrolysis reactions, often employ quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods. nih.govresearchgate.net Density Functional Theory (DFT) is a common QM method used to calculate the electronic structure and energies of the reacting species. acs.org These calculations can map out the potential energy surface of a reaction, identifying the transition state and determining the activation energy barrier.

To understand solvation effects, two primary models are used:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.govarxiv.org This approach is computationally efficient and can provide a good first approximation of the solvent's electrostatic effects on the solute's reactivity.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box around the solute. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in protic solvents. chemrxiv.org QM/MM methods are particularly useful here, where the reacting molecules are treated with high-level QM, and the surrounding solvent molecules are treated with more computationally efficient molecular mechanics (MM).

For a reaction like the hydrolysis of this compound, computational studies would typically calculate the free energy of activation in different solvents. A higher activation energy would imply a slower reaction rate. The results of such a hypothetical study are illustrated in the table below.

| Solvent | Dielectric Constant (ε) | Calculated Free Energy of Activation (ΔG‡) (kcal/mol) - Illustrative |

|---|---|---|

| Water | 78.4 | 22.5 |

| Ethanol | 24.6 | 25.8 |

| Acetonitrile (B52724) | 36.6 | 27.2 |

| Toluene | 2.4 | 30.1 |

This table is for illustrative purposes only to demonstrate the type of data generated from computational studies on solvation effects. Specific experimental or calculated values for this compound are not available in the cited literature.

The trend in such a table would typically show that polar, protic solvents like water can stabilize the charged transition state of a nucleophilic attack on the sulfur atom, leading to a lower activation barrier compared to nonpolar solvents. acs.orgnih.gov

Aggregation Behavior and Micellization Phenomena of Aryl Sulfonates

The aggregation of amphiphilic molecules, including some aryl sulfonates, into micelles is a phenomenon of significant scientific and industrial interest. Computational simulations, particularly molecular dynamics (MD), are a key tool for studying the self-assembly of such molecules. riverpublishers.comresearchgate.net

MD simulations model the movement of atoms and molecules over time based on a force field that describes the interactions between them. byu.edu By simulating a system of aryl sulfonate molecules in a solvent (typically water), one can observe their spontaneous aggregation and characterize the resulting structures. frontiersin.orgresearchgate.net

Key parameters that can be extracted from such simulations include:

Critical Micelle Concentration (CMC): While computationally demanding to determine directly, simulations can provide insights into the thermodynamics of micellization, from which the CMC can be estimated. wikipedia.org The thermodynamics of micelle formation for various surfactants have been studied, highlighting the interplay of enthalpy and entropy. core.ac.ukarxiv.org

Aggregation Number: This is the average number of molecules in a micelle. It can be determined by analyzing the size of the aggregates formed in the simulation.

Potential of Mean Force (PMF): The PMF provides the free energy profile as a function of the distance between two or more molecules. The PMF for the association of two sulfonate molecules can reveal the thermodynamic stability of the dimer, which is the first step in aggregation.

For an amphiphilic aryl sulfonate, the phenyl and alkyl groups would constitute the hydrophobic part, while the sulfonate group would be the hydrophilic head. Molecular dynamics simulations of a system containing many such molecules in water could yield data on their aggregation behavior. An illustrative data table summarizing potential findings is presented below.

| Parameter | Illustrative Calculated Value | Methodology |

|---|---|---|

| Aggregation Number (Nagg) | 40 - 60 molecules | Molecular Dynamics Simulation |

| Radius of Gyration of Micelle (Rg) | 2.0 - 2.5 nm | Molecular Dynamics Simulation |

| Dimerization Free Energy (ΔGdimer) | -3.5 kcal/mol | Potential of Mean Force Calculation |

| Thermodynamic Driving Force | Entropy-driven (Hydrophobic effect) | Thermodynamic Integration |

This table is for illustrative purposes only to demonstrate the type of data generated from computational studies on aggregation and micellization. Specific experimental or calculated values for this compound are not available in the cited literature.

Strategic Use as Versatile Synthetic Intermediates in Complex Molecule Construction

The strategic application of aryl sulfonates as versatile synthetic intermediates is well-documented in the construction of complex molecules. researchgate.net Their utility stems from their capacity to participate in a wide array of chemical transformations, enabling the synthesis of diverse and intricate organic compounds.

Precursors for Aromatic Amides, Allylarenes, and Arylboronates

Arylazo sulfones, which are related to sulfonate esters, have been identified as valuable precursors for the synthesis of a variety of important chemical structures, including aromatic amides, allylarenes, and arylboronates. rsc.org The generation of aryl radicals from these precursors under visible light irradiation allows for subsequent reactions to form these valuable compounds. rsc.org

Recent advancements have focused on developing efficient synthetic procedures for sulfonyl esters, given their importance as intermediates. rsc.org For instance, visible-light-induced reactions have been explored to synthesize sulfonic esters from arylazo sulfones and alcohols, offering a novel and efficient route. rsc.org

The following table outlines the conversion of arylazo sulfones into various functional groups:

| Precursor | Product | Key Transformation |

| Arylazo sulfone | Aromatic Amide | Formation of an aryl radical followed by amidation. |

| Arylazo sulfone | Allylarene | Generation of an aryl radical and subsequent allylation. |

| Arylazo sulfone | Arylboronate | Conversion of the aryl radical to a boronic ester. |

Construction of Complex Heterocyclic Systems through Sulfonate Chemistry

Sulfonate chemistry plays a pivotal role in the synthesis of complex heterocyclic systems. Sulfones, which are structurally related to sulfonates, are integral components of many heterocyclic compounds. mdpi.com The synthesis of these systems often involves the formation of sulfone-containing intermediates that can be further cyclized to generate the desired heterocyclic rings. For example, the oxidation of dihydrothiazine diesters can yield sulfones that are precursors to more complex thiazine (B8601807) derivatives. mdpi.com

Functionality as Protecting Groups for Phenols

The sulfonate group, particularly the benzenesulfonyl group, serves as a robust protecting group for phenols. researchgate.net This protective strategy is crucial in multistep organic synthesis where the phenol functionality needs to be masked during various chemical transformations.

The stability of the benzenesulfonyl group under a wide range of harsh reaction conditions, including the presence of Grignard reagents, organolithium reagents, and strong acids, makes it a highly reliable choice for phenol protection. researchgate.net

Orthogonal Protection Strategies in Multistep Organic Synthesis

In the context of complex, multistep syntheses, the ability to selectively protect and deprotect different functional groups is paramount. This is known as an orthogonal protection strategy. The benzenesulfonyl group fits well into such strategies due to its unique deprotection conditions. A facile deprotection can be achieved using pulverized potassium hydroxide and tert-butanol (B103910) in hot toluene, a method that is practical for the synthesis of biologically and medicinally important polyphenol compounds. researchgate.net

Furthermore, to enhance the flexibility of using sulfamates (related to sulfonates) in synthesis, protecting group strategies for the sulfamate (B1201201) NH have been developed. Using groups like 4-methoxybenzyl or 2,4-dimethoxybenzyl allows for the protection of the sulfamate, which is stable to various reagents but can be readily removed with trifluoroacetic acid. rsc.org This enables the incorporation of the sulfamate functionality early in a synthetic sequence. rsc.org

Development of Diverse Molecular Scaffolds

Aryl sulfinates, which are precursors to a variety of sulfonyl-derived arenes, are instrumental in the development of diverse molecular scaffolds. nih.gov These scaffolds are common motifs in pharmaceuticals and agrochemicals. nih.govacs.org

Access to Varied Sulfonyl-Containing Functional Groups

The conversion of aryl sulfinates into a range of sulfonyl-containing functional groups is a key strategy in synthetic chemistry. acs.org Aryl sulfinates can be generated from various pre-functionalized arenes, such as aryl halides and aryl boronic acids, in the presence of sulfur dioxide surrogates. nih.gov Once formed, these intermediates can be transformed into valuable sulfonyl-containing molecules. nih.govacs.org

A site-selective, two-step C–H sulfination sequence has been developed to access aryl sulfonamides via aryl sulfonium (B1226848) salts. acs.org This method utilizes a palladium-catalyzed protocol to introduce the sulfonyl group, generating a hydroxymethyl sulfone intermediate that acts as a versatile handle for delivering a variety of sulfonyl-containing compounds. acs.org

The following table summarizes the transformation of aryl precursors into various sulfonyl-containing compounds:

| Aryl Precursor | Intermediate | Final Product |

| Aryl Halide | Aryl Sulfinate | Aryl Sulfonamide |

| Aryl Boronic Acid | Aryl Sulfinate | Aryl Sulfone |

| Aryl Grignard Reagent | Aryl Sulfinate | Aryl Sulfonyl Fluoride |

Enabling Derivatization and Functional Group Interconversions

The sulfonate ester group is a versatile functional handle in organic synthesis, primarily due to its excellent leaving group ability in nucleophilic substitution reactions. This reactivity allows for the transformation of a phenolic hydroxyl group, from which the sulfonate ester is typically derived, into a wide array of other functional groups. This process of converting one functional group into another is a cornerstone of synthetic chemistry, known as functional group interconversion. ub.eduvanderbilt.edu

The general strategy involves the conversion of a phenol to a sulfonate ester, such as this compound, which then becomes susceptible to displacement by various nucleophiles. This two-step sequence effectively transforms the C-O bond of the phenol into new carbon-carbon, carbon-nitrogen, carbon-oxygen, or carbon-halogen bonds, thereby enabling significant molecular diversification. vanderbilt.edu

Expansion of Chemical Space for Target Molecules through Sulfonate Reactivity

The ability to introduce a diverse range of substituents by displacing the sulfonate group is a powerful tool for expanding the chemical space around a core molecular scaffold. This is particularly valuable in fields like medicinal chemistry and materials science, where generating libraries of related compounds is essential for screening and optimization of properties. nih.govopenpharmaceuticalsciencesjournal.com The reactivity of aryl sulfonates allows for the systematic modification of a molecule, leading to the creation of novel analogues with potentially improved biological activity or material characteristics.

Nucleophilic Aromatic Substitution:

One of the primary pathways for the derivatization of aryl sulfonates is through nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the carbon atom bearing the sulfonate group, leading to the displacement of the sulfonate anion. For this reaction to proceed efficiently, the aromatic ring is often activated by the presence of electron-withdrawing groups. However, even with electron-donating groups like methoxy (B1213986) and ethoxy, as in the case of this compound, these reactions can be driven to completion under appropriate conditions, often involving stronger nucleophiles or catalysts.

A variety of nucleophiles can be employed in these reactions, leading to a diverse set of products. The following table illustrates the types of functional group interconversions that can be achieved starting from an aryl sulfonate ester.

| Nucleophile | Resulting Functional Group | Product Class |

| R-O⁻ (Alkoxide) | R-O-Ar | Aryl Ether |

| R₂N-H (Amine) | R₂N-Ar | Arylamine |

| CN⁻ (Cyanide) | NC-Ar | Aryl Nitrile |

| SH⁻ (Hydrosulfide) | HS-Ar | Thiophenol |

| R-S⁻ (Thiolate) | R-S-Ar | Aryl Sulfide |

| X⁻ (Halide) | X-Ar | Aryl Halide |

This table represents common nucleophilic substitution reactions on aryl sulfonates, expanding the accessible chemical space.

Cross-Coupling Reactions:

In addition to classical nucleophilic substitution, aryl sulfonates are excellent substrates for transition metal-catalyzed cross-coupling reactions. These reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl sulfonates, including those with alkoxy substituents, can serve as effective alternatives to the more traditional aryl halides in well-known reactions such as Suzuki, Stille, and Negishi couplings. This allows for the synthesis of complex biaryl structures and other highly functionalized molecules. researchgate.net

The utility of aryl sulfonates in cross-coupling is particularly advantageous as they can be readily prepared from widely available phenols. The choice of catalyst and reaction conditions can influence the efficiency of the coupling, and the electronic nature of the substituents on both the sulfonate and the phenolic portion of the molecule can play a significant role in the reaction outcome. For instance, electron-donating groups, such as the methoxy and ethoxy groups in this compound, can influence the oxidative addition step in the catalytic cycle.

The following table provides examples of cross-coupling reactions where aryl sulfonates can be used as the electrophilic partner.

| Coupling Reaction | Coupling Partner | Bond Formed | Product Type |

| Suzuki Coupling | Organoboron Reagent | C-C | Biaryl |

| Stille Coupling | Organotin Reagent | C-C | Biaryl |

| Negishi Coupling | Organozinc Reagent | C-C | Biaryl |

| Buchwald-Hartwig Amination | Amine | C-N | Arylamine |

| Ullmann Condensation | Alcohol | C-O | Diaryl Ether |

This table showcases the versatility of aryl sulfonates in various transition metal-catalyzed cross-coupling reactions for the synthesis of diverse molecular architectures.

Advanced Structural Elucidation and Mechanistic Characterization Techniques for Aryl Sulfonate Esters

X-ray Crystallography for Molecular and Supramolecular Architecture

The conformation of aryl sulfonate esters is largely defined by the torsion angles around the S-O-C and C-S bonds. In the case of N-(4-methoxyphenyl)-4-methylbenzenesulfonamide, a related sulfonamide, the dihedral angle between the two aromatic rings is 59.39 (14)° and the C—S—N—C torsion angle is -71.4 (2)°. nih.gov For 4-Methoxyphenyl (B3050149) 4-methylbenzenesulfonate (B104242), the dihedral angle between the mean planes of the 4-tolyl and 4-methoxyphenyl rings is a significantly smaller 7.2 (1)°. researchgate.net This indicates a more parallel arrangement of the aromatic rings in the ester compared to the sulfonamide.

Table 1: Selected Torsion Angles in Related Aryl Sulfonate Derivatives

| Compound | Torsion Angle | Value (°) |

| N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide | C—S—N—C | -71.4 (2) |

| 4-Methoxyphenyl 4-methylbenzenesulfonate | Dihedral angle between aromatic rings | 7.2 (1) |

| N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | C1–S1–N1–C7 | -58.6 (3) |

| N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | C1–S1–N1–C7 | +66.56 (3) |

| N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide | C1–S1–N1–C7 | +41.78 (10) |

This table is interactive. Users can sort the data by clicking on the column headers.

The solid-state packing of aryl sulfonate esters is governed by a network of intermolecular interactions. In the crystal structure of 4-Methoxyphenyl 4-methylbenzenesulfonate, weak intermolecular C—H⋯O hydrogen bonds are observed, which generate ring motifs. researchgate.net Furthermore, C—H⋯π interactions play a crucial role in stacking the molecules in layers within the crystal lattice. researchgate.net

Similarly, in related sulfonamide structures, such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, N—H⋯O hydrogen bonds form infinite chains. nih.govresearchgate.net These chains are further linked by intermolecular C—H⋯πaryl interactions, creating layered or three-dimensional architectures. nih.govresearchgate.net The presence of methoxy (B1213986) and ethoxy groups in 4-Methoxyphenyl 4-ethoxybenzenesulfonate would likely lead to similar C—H⋯O and potential C—H⋯π interactions, dictating its supramolecular assembly.

The arrangement of molecules in the crystal lattice, or crystal packing, can significantly influence the reactivity of a compound in the solid state. Different orientations of molecules can either facilitate or hinder a reaction by affecting the proximity of reactive centers. For instance, in a series of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers, despite having similar molecular shapes, they exhibit vastly different intermolecular interactions and packing in the crystalline state. mdpi.com This suggests that subtle changes in the molecular structure can lead to different packing arrangements, which in turn could affect solid-state reactivity. The way molecules of this compound would pack in a crystal would therefore be a critical factor in determining its potential for solid-state transformations.

Advanced Spectroscopic Methods for Mechanistic Insights

To understand the reaction pathways and identify transient species involved in the chemical transformations of aryl sulfonate esters, advanced spectroscopic techniques are indispensable.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring chemical reactions in real-time. It provides quantitative data on the consumption of reactants, the formation of products, and the appearance and disappearance of reaction intermediates. This technique allows for the elucidation of reaction kinetics and mechanisms without the need for sample quenching and workup, which can alter the chemical composition. For reactions involving aryl sulfonate esters like this compound, in-situ NMR could be employed to follow the progress of, for example, a nucleophilic substitution reaction, providing direct evidence for the reaction pathway and the rates of different steps. The development of NMR flow-cell technology has further enhanced the applicability of this method for online reaction monitoring.

High-Resolution Mass Spectrometry (HRMS) is a highly sensitive technique used to identify and characterize reaction intermediates, even at very low concentrations. By providing exact mass measurements, HRMS allows for the determination of the elemental composition of transient species, which is crucial for postulating their structures. In the context of reactions involving this compound, HRMS could be used to detect and identify key intermediates, such as Meisenheimer complexes in nucleophilic aromatic substitution reactions or transient organometallic species in cross-coupling reactions. Tandem mass spectrometry (MS/MS) experiments can further provide structural information by fragmenting the detected intermediates and analyzing the resulting fragmentation patterns.

Kinetic and Thermodynamic Studies

The elucidation of reaction mechanisms for aryl sulfonate esters, including compounds like this compound, relies heavily on kinetic and thermodynamic studies. These investigations provide quantitative insights into the energetic requirements and electronic effects governing the transformation of these molecules. By analyzing reaction rates under various conditions and with different substituents, it is possible to map the reaction pathway and characterize the transition state.

Activation Parameters and Eyring Analysis for Reaction Dynamics

The study of reaction dynamics provides critical information about the transition state, the highest energy point on the reaction coordinate. The Eyring equation is a cornerstone of this analysis, linking the rate constant (k) of a reaction to fundamental thermodynamic quantities. The equation is expressed as:

k = (κ kBT / h) e(-ΔG‡ / RT)

From this relationship, the Gibbs free energy of activation (ΔG‡) can be determined. ΔG‡ is composed of enthalpic (ΔH‡) and entropic (ΔS‡) contributions (ΔG‡ = ΔH‡ - TΔS‡), which are determined by measuring the reaction rate at various temperatures and constructing an Eyring plot (a plot of ln(k/T) versus 1/T).

Enthalpy of Activation (ΔH‡): This parameter represents the difference in heat content between the transition state and the reactants. It is related to the energy of the bonds being broken and formed during the reaction. For the solvolysis of benzenesulfonyl derivatives, studies have shown that the introduction of electron-withdrawing substituents on the benzene (B151609) ring leads to higher values of ΔH‡. beilstein-journals.orgnih.gov This indicates a more energy-intensive process is required to reach the transition state when the sulfonyl group is made more electron-deficient.

Entropy of Activation (ΔS‡): This parameter reflects the change in the degree of order between the reactants and the transition state. A negative ΔS‡ suggests a more ordered transition state compared to the reactants, which is typical for associative or bimolecular (SN2-like) mechanisms where two molecules come together. beilstein-journals.orgnih.gov Conversely, a positive or near-zero ΔS‡ can indicate a dissociative or unimolecular (SN1-like) mechanism. For SN2-type reactions of benzenesulfonyl chlorides, electron-withdrawing groups have been observed to lead to less negative values of ΔS‡. beilstein-journals.orgnih.gov

By analyzing these parameters, a detailed picture of the transition state's nature and the reaction mechanism can be constructed. For instance, a highly negative ΔS‡ in a hydrolysis reaction would support a mechanism where a water molecule is tightly associated in the transition state.

| Substituent (X) on Benzenesulfonate | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Relative Rate |

|---|---|---|---|

| 4-Methoxy (Electron-Donating) | 75 | -50 | Faster |

| 4-Methyl (Weakly Donating) | 80 | -45 | Reference |

| Hydrogen (Reference) | 85 | -40 | Slower |

| 4-Bromo (Weakly Withdrawing) | 90 | -35 | Much Slower |

| 4-Nitro (Strongly Withdrawing) | 100 | -30 | Very Slow |

Linear Free Energy Relationships (LFERs) and Hammett Plots for Substituent Effects

Linear Free Energy Relationships (LFERs) are powerful tools used to understand how changes in the structure of a reactant affect the rate or equilibrium of a reaction. The most well-known LFER is the Hammett equation, which provides a quantitative measure of the electronic influence (inductive and resonance effects) of substituents on a benzene ring. wikipedia.orgvedantu.com

The Hammett equation is given by:

log(kX / kH) = ρσ

Where:

kX is the rate constant for the reaction with a substituent X.

kH is the rate constant for the reference reaction (substituent is hydrogen).

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent X. It reflects the substituent's ability to donate or withdraw electron density. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.

ρ (rho) is the reaction constant , which is characteristic of a particular reaction and its sensitivity to electronic effects. wikipedia.org

A plot of log(kX / kH) versus σ for a series of substituents is known as a Hammett plot . The slope of this plot gives the reaction constant, ρ. The sign and magnitude of ρ provide significant mechanistic insight:

Positive ρ: The reaction is accelerated by electron-withdrawing groups (positive σ). This implies that there is a buildup of negative charge (or a decrease in positive charge) in the transition state relative to the reactants. Many nucleophilic substitution reactions on sulfonate esters, such as alkaline hydrolysis, exhibit a positive ρ value. For the alkaline hydrolysis of aryl benzenesulfonates, a ρ value of +1.83 has been reported, indicating that the reaction rate is enhanced by substituents that can stabilize a developing negative charge on the leaving group phenoxide. nih.govacs.org

Negative ρ: The reaction is accelerated by electron-donating groups (negative σ). This indicates a buildup of positive charge (or a decrease in negative charge) in the transition state.

Magnitude of ρ: A large absolute value of ρ signifies that the reaction is highly sensitive to substituent effects, suggesting that the reaction center is in close proximity to the substituted aromatic ring. A small ρ value indicates low sensitivity.

For aryl sulfonate esters, Hammett plots are typically linear and are crucial for distinguishing between different mechanistic pathways. nih.govacs.org For example, in the hydrolysis of aryl benzenesulfonates, the positive ρ value supports a mechanism where the nucleophile (e.g., hydroxide) attacks the sulfur atom, leading to a transition state with increased negative charge on the sulfur and the leaving aryloxy group. nih.govmsu.edu

| Substituent (Y) on Phenol (B47542) | Substituent Constant (σp) | Relative Rate (kY/kH) | log(kY/kH) |

|---|---|---|---|

| -OCH₃ | -0.27 | 0.35 | -0.46 |

| -CH₃ | -0.17 | 0.55 | -0.26 |

| -H | 0.00 | 1.00 | 0.00 |

| -Cl | 0.23 | 2.6 | 0.41 |

| -CN | 0.66 | 15.5 | 1.19 |

| -NO₂ | 0.78 | 26.9 | 1.43 |

Future Perspectives and Research Frontiers

Innovations in Sustainable and Green Synthetic Methodologies for Aryl Sulfonate Esters

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methods for aryl sulfonate esters. Traditional methods often rely on harsh reagents and organic solvents. Future research is poised to expand upon recent innovations that offer greener alternatives.

Key areas of development include: